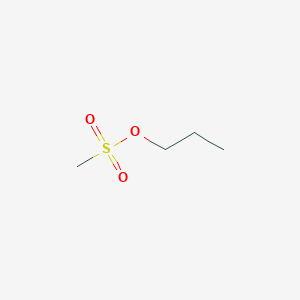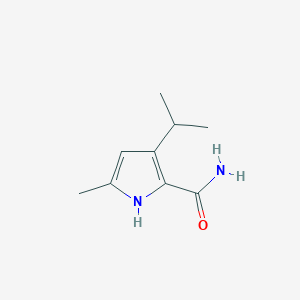
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide, also known as 3-IM-2-C, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique molecular structure and properties that make it useful in different areas of study.
Mechanism Of Action
The mechanism of action of 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to interact with specific proteins in the body, leading to its therapeutic effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical And Physiological Effects
Studies have shown that 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its unique molecular structure, which makes it useful in various applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide. One area of focus is its potential use in drug delivery systems, as it has been shown to penetrate cell membranes. Another area of research is its potential use in organic electronics, as it has unique electronic properties that make it useful in this field. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide involves the reaction of isobutyryl chloride with 2-amino-3-methylpyrrole in the presence of a base. The resulting product is then purified by recrystallization to obtain the pure compound. This synthesis method has been extensively studied and optimized to produce high yields of the compound.
Scientific Research Applications
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
properties
CAS RN |
131475-10-0 |
|---|---|
Product Name |
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide |
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-5(2)7-4-6(3)11-8(7)9(10)12/h4-5,11H,1-3H3,(H2,10,12) |
InChI Key |
DKQPMKHLSWNWSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)N)C(C)C |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N)C(C)C |
synonyms |
1H-Pyrrole-2-carboxamide,5-methyl-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



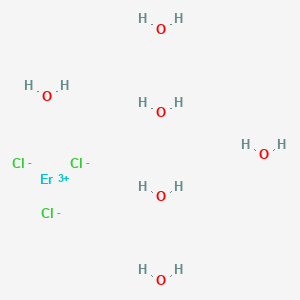
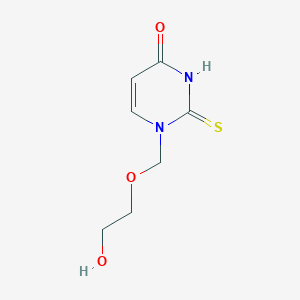
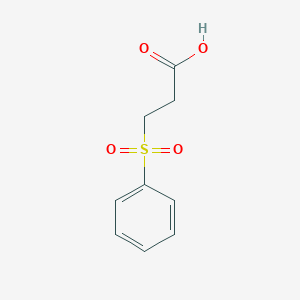
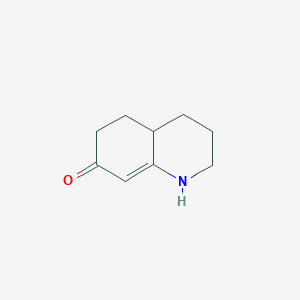
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)

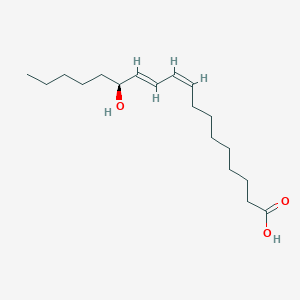
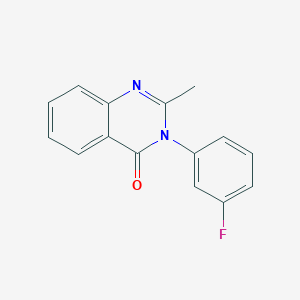
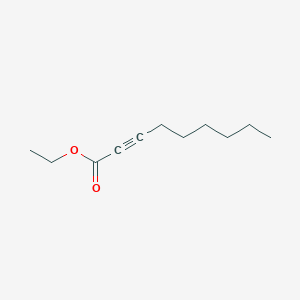
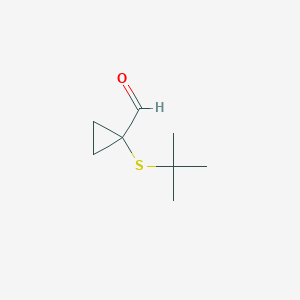
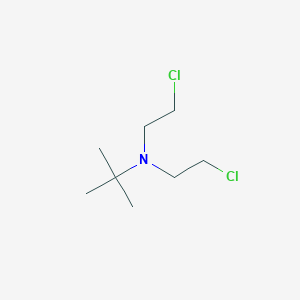
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

